Methanone, (2-indanyl)(4-morpholyl)-
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Overview
Description
Methanone, (2-indanyl)(4-morpholyl)- is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231295 It is characterized by the presence of an indanyl group and a morpholyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-indanyl)(4-morpholyl)- typically involves the reaction of 2-indanone with morpholine under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH). This reaction yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of Methanone, (2-indanyl)(4-morpholyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-indanyl)(4-morpholyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The indanyl and morpholyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indanyl and morpholyl derivatives, which can be further explored for their unique properties and applications.
Scientific Research Applications
Methanone, (2-indanyl)(4-morpholyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Methanone, (2-indanyl)(4-morpholyl)- involves its interaction with specific molecular targets and pathways. The indanyl group can interact with biological receptors, while the morpholyl group may enhance its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-indanyl)(4-piperidyl)-: Similar structure but with a piperidyl group instead of a morpholyl group.
Methanone, (2-indanyl)(4-pyrrolidyl)-: Contains a pyrrolidyl group instead of a morpholyl group.
Uniqueness
Methanone, (2-indanyl)(4-morpholyl)- is unique due to the presence of the morpholyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
Methanone, (2-indanyl)(4-morpholyl)-, also known by its IUPAC name 2,3-dihydro-1H-inden-2-yl(morpholin-4-yl)methanone, is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.295 g/mol. It features an indanyl group and a morpholyl group attached to a methanone core, which contributes to its unique chemical and biological properties.
The biological activity of Methanone, (2-indanyl)(4-morpholyl)- primarily involves its interaction with specific molecular targets:
- Target Enzyme : The compound primarily targets Phosphoinositide 3-Kinase (PI3K) , an essential enzyme in various cellular signaling pathways.
- Mode of Action : It inhibits the enzymatic activity of PI3K, leading to the modulation of the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation.
Effects on Cellular Processes
The inhibition of the PI3K/AKT/mTOR pathway results in:
- Reduced Cell Growth : The compound effectively reduces cell proliferation in various cancer cell lines.
- Potential Anticancer Properties : Due to its mechanism of action, Methanone, (2-indanyl)(4-morpholyl)- is being investigated for its potential as an anticancer therapeutic agent.
Case Studies
- Anticancer Activity : A study demonstrated that Methanone, (2-indanyl)(4-morpholyl)- exhibited significant cytotoxic effects on breast cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells.
- Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggested that it could serve as a lead compound for developing new antimicrobial agents.
Research Applications
Methanone, (2-indanyl)(4-morpholyl)- has several applications in scientific research:
- Medicinal Chemistry : It is explored for its potential therapeutic applications due to its ability to interact with biological targets.
- Biological Research : The compound aids in studying enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.
- Pharmaceutical Development : It serves as a lead compound in developing new drugs for treating cancer and infectious diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methanone, (2-indanyl)(4-piperidyl)- | Similar structure with a piperidyl group | Potentially similar but less studied |
Methanone, (2-indanyl)(4-pyrrolidyl)- | Contains a pyrrolidyl group | Differences in receptor interactions |
Methanone, (2-indanyl)(4-hydroxyphenyl)- | Hydroxyphenyl substitution | Different biological profile due to hydroxyl group |
Uniqueness
The presence of the morpholyl group in Methanone, (2-indanyl)(4-morpholyl)- imparts distinct chemical and biological properties that enhance its solubility and bioavailability compared to other similar compounds. This uniqueness makes it a valuable candidate for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-5-7-17-8-6-15)13-9-11-3-1-2-4-12(11)10-13/h1-4,13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJLZTYQIYWHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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